1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride
Overview
Description
NNC 05-2090 hydrochloride is a GABA uptake inhibitor and inhibitor of the beta-GABA transporter (BGT-1).
Mechanism of Action
Target of Action
The primary target of this compound is the Betaine/GABA Transporter 1 (BGT-1) , also known as mGAT-2 . This transporter plays a crucial role in controlling the synaptic clearance of GABA, a major inhibitory neurotransmitter in the brain .
Mode of Action
The compound acts as a GABA uptake inhibitor that displays moderate selectivity for BGT-1 (mGAT-2) transporters . It binds to these transporters and inhibits their function, leading to an increase in the concentration of GABA in the synaptic cleft . This results in enhanced GABAergic inhibition, which can have various effects depending on the physiological context .
Biochemical Pathways
The inhibition of GABA uptake by this compound affects the GABAergic system , which is involved in a wide range of physiological processes, including the regulation of neuronal excitability and muscle tone . By increasing GABA levels in the synaptic cleft, the compound enhances GABAergic inhibition, which can influence various biochemical pathways and their downstream effects .
Result of Action
The compound has been shown to have an anticonvulsive effect , inhibiting sound-induced tonic and clonic convulsions in mice . This suggests that it could potentially be used in the treatment of conditions such as epilepsy . .
Biochemical Analysis
Biochemical Properties
This compound interacts with BGT-1 (mGAT-2) transporters, inhibiting the uptake of GABA . This interaction with the transporters is crucial in biochemical reactions, particularly in the regulation of GABA levels in the brain and periphery .
Cellular Effects
1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride influences cell function by modulating GABA levels. By inhibiting GABA uptake, it can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interaction with BGT-1 (mGAT-2) transporters . By inhibiting these transporters, it prevents the reuptake of GABA, thereby increasing the availability of this neurotransmitter .
Properties
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXPKKFSNMGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596210 | |
Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184845-43-0 | |
Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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